molecular formula C19H21N3O4S2 B2471186 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1705174-00-0

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2471186
CAS No.: 1705174-00-0
M. Wt: 419.51
InChI Key: ZGXQXGWZPJXXAH-UHFFFAOYSA-N
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Description

3-{2-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic organic compound designed for research applications. This molecule is built on a thiazolo[3,2-a]pyrimidin-5-one scaffold, a heterocyclic system recognized in medicinal chemistry research for its diverse biological potential. The structure is further functionalized with a benzenesulfonyl-substituted pyrrolidine moiety, linked via a ketone group, which may influence its physicochemical properties and interaction with biological targets. While specific biological data for this exact molecule is not available, compounds based on the thiazolo[3,2-a]pyrimidine core have been investigated for various activities, including as potential antibacterial agents. The presence of the complex sulfonamide-pyrrolidine side chain suggests this compound could be of interest for investigating enzyme inhibition or receptor modulation. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a pharmacological probe to study structure-activity relationships (SAR) within this class of heterocycles. Disclaimer: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and use in a laboratory setting.

Properties

IUPAC Name

3-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13-9-18(24)22-14(12-27-19(22)20-13)10-17(23)21-8-7-16(11-21)28(25,26)15-5-3-2-4-6-15/h2-6,9,14,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQXGWZPJXXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives . The benzenesulfonyl group is then introduced via sulfonylation reactions, and the thiazolopyrimidinone core is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, leveraging its unique structural features.

    Industry: The compound’s properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the pyrrolidine and thiazolopyrimidinone moieties contribute to the overall binding affinity and specificity. The compound’s effects are mediated through the modulation of biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

  • Position 3 Substitution : The target compound’s 3-(benzenesulfonyl)pyrrolidine group distinguishes it from analogues with pyrazole (e.g., ) or benzylidene (e.g., ) substituents. Sulfonamide groups often improve solubility and target selectivity compared to halogenated or ester-based substituents .
  • Position 7 Methyl Group : Shared with several analogues (e.g., ), this group likely contributes to steric stabilization and metabolic resistance.

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacological Data

Property Target Compound Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo... Ethyl 2-(2-acetoxybenzylidene)...
Molecular Weight ~529.6 g/mol ~594.5 g/mol ~519.6 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.1 (high lipophilicity) ~3.2
Solubility Moderate (sulfonamide enhances aqueous solubility) Low (dichlorophenyl group) Low (ester-dominated)
Bioactivity Potential kinase inhibition (inferred from core) Anticancer (hypothesized) Structural stability confirmed

Analysis :

  • Lipophilicity : The target compound’s LogP (~2.8) is lower than dichlorophenyl-containing analogues (e.g., ~4.1 in ), suggesting improved bioavailability.
  • Bioactivity: While direct data for the target compound is absent, thiazolo[3,2-a]pyrimidinones are known to inhibit kinases (e.g., CDKs) and exhibit antiproliferative effects . The benzenesulfonyl group may enhance binding to ATP pockets in kinases .

Biological Activity

The compound 3-{2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a thiazolo-pyrimidine core with a pyrrolidine moiety and a benzenesulfonyl group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazolo-pyrimidine structure through cyclization reactions and subsequent functional group modifications.

Synthetic Route Overview

  • Formation of Thiazolo-Pyrimidine Core : The initial step involves cyclization of appropriate precursors to form the thiazolo-pyrimidine ring.
  • Introduction of Pyrrolidine Moiety : This is achieved by reacting the thiazolo-pyrimidine intermediate with pyrrolidine derivatives.
  • Sulfonylation : The final step involves the introduction of the benzenesulfonyl group to the pyrrolidine nitrogen under basic conditions.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that derivatives of thiazolo-pyrimidines can inhibit tumor cell growth. For example, a related compound demonstrated significant antiproliferative activity against various cancer cell lines by disrupting microtubule formation and inducing cell cycle arrest at the G2-M phase . The presence of the pyrrolidine moiety is critical for enhancing this activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.
  • Interaction with Enzymatic Pathways : Pyrrolidine derivatives often interact with multiple biochemical pathways due to their ability to bind selectively to target proteins .

Case Studies

  • In Vitro Studies : In vitro assays on cancer cell lines have reported that compounds with similar structures can achieve sub-micromolar concentrations for effective inhibition of growth.
  • In Vivo Efficacy : Animal models have demonstrated that certain derivatives can effectively reduce tumor size in xenograft models, suggesting potential for therapeutic applications .

Data Tables

CompoundStructureBiological ActivityMechanism
3fThiazole derivativeAntiproliferativeMicrotubule inhibition
3gModified pyrrolidineReduced activityAltered binding affinity

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

  • Reagent selection : Use triphenylphosphine for ylide formation to enhance coupling efficiency .
  • Temperature and solvent optimization : For example, ethanol at 78°C improves cyclization in thiazolo-pyrimidine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the pure product .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, as demonstrated in related thiazolo-pyrimidines (e.g., monoclinic P21/n space group, β = 96.33°) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR detect substituent environments (e.g., aromatic protons at δ 7.14–7.30 ppm, NH2_2 signals at δ 4.35 ppm) .
  • Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 422.46 for a fluorinated analog) .

Q. What is the role of the benzenesulfonyl group in modulating reactivity or bioactivity?

The benzenesulfonyl moiety acts as an electron-withdrawing group, stabilizing intermediates during synthesis and potentially enhancing binding affinity to biological targets through hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Substituent variation : Modify the pyrrolidine sulfonyl group or methyl substituents on the pyrimidine ring to assess effects on potency .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) or cell lines, noting IC50_{50} values. For example, fluorinated benzylidene derivatives show enhanced activity due to increased electronegativity .
  • Computational docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., ATP-binding pockets) .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the phenyl ring to improve aqueous solubility .

Q. How should contradictory bioactivity data across assays be resolved?

  • Validate assay conditions : Ensure consistent pH, temperature, and cell viability controls.
  • Orthogonal assays : Confirm results using alternative methods (e.g., fluorescence-based vs. radiometric assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a confounding factor .

Q. What strategies identify and characterize reaction by-products?

  • LC-MS/MS : Detect low-abundance impurities (e.g., uncyclized intermediates or oxidation products) .
  • Isolation via preparative TLC : Compare RfR_f values and NMR spectra against known standards .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

  • Liver microsome assays : Incubate the compound with NADPH-supplemented microsomes, quantify parent compound loss via LC-MS over time .
  • CYP450 inhibition studies : Use fluorogenic substrates to identify enzyme-specific interactions .

Q. What computational tools predict physicochemical properties?

  • SwissADME : Estimates logP, solubility, and drug-likeness parameters .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to predict membrane permeability .

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